molecular formula C19H15Cl2N3O B15099789 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea

Cat. No.: B15099789
M. Wt: 372.2 g/mol
InChI Key: DSWBGMCTDVSQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea is a synthetic organic compound with the molecular formula C14H12Cl2N2O. It is known for its unique chemical structure, which includes a benzyl group, a dichlorophenyl group, and a pyridinylurea moiety.

Preparation Methods

The synthesis of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit electron transport and phosphorylation reactions in mitochondria and chloroplasts. This inhibition is achieved through its binding to specific sites near photosystem II and the oxygen evolution pathway, as well as its interaction with ATP generation pathways .

Comparison with Similar Compounds

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15Cl2N3O

Molecular Weight

372.2 g/mol

IUPAC Name

1-benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea

InChI

InChI=1S/C19H15Cl2N3O/c20-16-10-9-15(12-17(16)21)23-19(25)24(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25)

InChI Key

DSWBGMCTDVSQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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